2-Cyclobutylpropane-1-sulfonyl chloride
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Overview
Description
2-Cyclobutylpropane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C₇H₁₃ClO₂S. It is a sulfonyl chloride derivative, which is a class of compounds known for their reactivity and utility in organic synthesis. Sulfonyl chlorides are often used as intermediates in the preparation of various chemical products, including pharmaceuticals, agrochemicals, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutylpropane-1-sulfonyl chloride typically involves the chlorination of the corresponding sulfonic acid or sulfonate ester. One common method is the reaction of the sulfonic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under reflux conditions. This reaction proceeds with the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.
Another method involves the oxidation of thiol derivatives using reagents such as hydrogen peroxide (H₂O₂) in the presence of a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). These reactions are typically carried out under mild conditions and provide high yields of the desired sulfonyl chloride .
Industrial Production Methods
Industrial production of sulfonyl chlorides, including this compound, often employs continuous flow processes to ensure efficient and scalable synthesis. These processes utilize automated reactors and precise control of reaction parameters to achieve high purity and yield. The choice of reagents and conditions is optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutylpropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonyl hydrazides, and other derivatives.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the sulfonyl chloride can yield thiols or sulfides, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, hydrazines, and alcohols are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile at room temperature or under mild heating.
Oxidation: Hydrogen peroxide in the presence of a catalyst like zirconium tetrachloride is a common reagent for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used for reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonyl Hydrazides: Formed by the reaction with hydrazines.
Sulfones: Formed by oxidation.
Thiols and Sulfides: Formed by reduction.
Scientific Research Applications
2-Cyclobutylpropane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: In the development of pharmaceuticals, particularly as a building block for sulfonamide-based drugs.
Materials Science: In the preparation of polymers and advanced materials with specific properties.
Biological Studies: As a reagent for modifying biomolecules and studying enzyme mechanisms.
Mechanism of Action
The mechanism of action of 2-Cyclobutylpropane-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules. The compound can also participate in oxidation and reduction reactions, further expanding its utility in chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonyl Chloride (CH₃SO₂Cl)
- Benzenesulfonyl Chloride (C₆H₅SO₂Cl)
- Tosyl Chloride (p-Toluenesulfonyl Chloride, CH₃C₆H₄SO₂Cl)
Uniqueness
2-Cyclobutylpropane-1-sulfonyl chloride is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to other sulfonyl chlorides. This uniqueness can influence its reactivity and the types of products formed in chemical reactions. The cyclobutyl group can also affect the compound’s solubility and stability, making it suitable for specific applications in organic synthesis and materials science .
Properties
Molecular Formula |
C7H13ClO2S |
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Molecular Weight |
196.70 g/mol |
IUPAC Name |
2-cyclobutylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H13ClO2S/c1-6(5-11(8,9)10)7-3-2-4-7/h6-7H,2-5H2,1H3 |
InChI Key |
HXNYWMAADWXMOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS(=O)(=O)Cl)C1CCC1 |
Origin of Product |
United States |
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